![molecular formula C14H15BrN6O2S2 B2431937 5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 2034558-17-1](/img/structure/B2431937.png)
5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a triazole moiety, which is a five-membered heterocycle with three nitrogen atoms and two carbon atoms . Triazoles are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Oxidative cyclization of N-(2-pyridyl)amidines is a common approach to constructing the triazolo . The reaction can be carried out using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .Molecular Structure Analysis
The molecular structure of “5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” is likely to be complex due to the presence of multiple heterocyclic rings. The triazole moiety is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis
Triazole compounds are known to undergo a variety of chemical reactions due to their versatile structure. They can form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Scientific Research Applications
Pharmacological Potentials
Triazole compounds, such as the one , are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antimicrobial Applications
Triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds. Their medicinal chemistry applications often include antimicrobial properties . They have been used in the design of new entities by substituting different pharmacophores in one structure that lead to compounds with increased antimicrobial action .
Antifungal Applications
Among the antifungal drugs, conazoles constitute a major class based on azole moiety . Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .
Anti-HIV Applications
The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds such as anti-HIV agents .
Antitrypanosomal Applications
Triazoloquinoxaline derivatives have also been used in the design and synthesis of antitrypanosomal agents .
Antiallergic Applications
The triazoloquinoxaline scaffold has been used in the design and synthesis of antiallergic agents .
Cardiovascular Applications
Triazoloquinoxaline derivatives have been used in the design and synthesis of cardiovascular agents .
Chemotherapeutic Applications
The antitumor activity of the title compound was evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro . The triazoloquinoxaline scaffold is also considered an important structural template for the design and synthesis of chemotherapeutic agents .
Future Directions
Triazole compounds have shown promising biological activities, and there is ongoing research into their potential applications in medicinal chemistry . Future research could focus on further exploration of the biological activities of “5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” and its derivatives.
Mechanism of Action
Target of Action
The compound, 5-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
The triazole nucleus is present as a central structural component in a number of drug classes . It is capable of making specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics . .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that they may affect multiple biochemical pathways.
Result of Action
Given the wide range of pharmacological activities exhibited by triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
The synthesis of triazole compounds can be achieved through eco-friendly methods , suggesting that environmental factors may be considered in the synthesis process
properties
IUPAC Name |
5-bromo-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN6O2S2/c1-9-17-18-14-13(16-5-7-21(9)14)20-6-4-10(8-20)19-25(22,23)12-3-2-11(15)24-12/h2-3,5,7,10,19H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACGIYBQTGSNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.